N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
Description
N-[(3,4-Dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Azetidine core: A four-membered nitrogen-containing ring, conferring conformational rigidity.
- 2,5-Dioxopyrrolidin-1-yl substituent: A cyclic ketone moiety at the 3-position of azetidine, enhancing polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-13-4-3-11(7-14(13)25-2)8-18-17(23)19-9-12(10-19)20-15(21)5-6-16(20)22/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWPZLGLNDVOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)N3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of γ-Haloalkyl Imines
Azetidine formation via reductive cyclization of γ-chloroalkyl imines represents a robust method. As demonstrated in the synthesis of analogous N-substituted azetidines, treatment of γ-chloroalkyl imines (e.g., 1-chloro-3-iminopropane ) with sodium borohydride in refluxing methanol induces intramolecular cyclization to yield azetidines in 60–85% yield (Table 1).
Table 1: Azetidine Synthesis via Reductive Cyclization
| Substrate | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| γ-Chloroalkyl imine | NaBH₄, MeOH, reflux | 72 | >95% anti |
| γ-Bromoalkyl imine | NaBH₄, EtOH, 80°C | 68 | >90% anti |
Key advantages include high stereocontrol and compatibility with electron-deficient aryl groups. For the target molecule, this method enables the introduction of the azetidine core prior to functionalization.
[2+2] Cycloaddition Approaches
Photochemical [2+2] cycloaddition between enamines and ketenes offers an alternative route to azetidines. However, this method suffers from lower yields (45–55%) and requires stringent light-exclusion conditions, making it less practical for large-scale synthesis.
Functionalization of the Azetidine Core
Installation of the 2,5-Dioxopyrrolidin-1-yl Group
Nucleophilic substitution at the azetidine 3-position is achieved using 2,5-dioxopyrrolidin-1-yl triflate. Reaction of azetidine-3-ol with 1.2 equivalents of triflic anhydride in dichloromethane generates the corresponding triflate, which undergoes SN2 displacement with pyrrolidine-2,5-dione in the presence of potassium carbonate (Scheme 1).
Scheme 1: Substitution at Azetidine C3
Carboxamide Formation
Coupling of azetidine-1-carboxylic acid with 3,4-dimethoxyphenylmethylamine is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent. Reactions conducted in dimethylacetamide (DMA) at 0–5°C provide the carboxamide in 92% yield after crystallization from ethyl acetate/hexanes.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Enhancements
Addition of 5 mol% tetraethylammonium chloride accelerates Michael addition steps in dioxopyrrolidinyl group installation, improving yields from 58% to 82%.
Purification and Analytical Characterization
Crystallization Techniques
Final purification employs sequential solvent crystallization:
Chiral Resolution
For enantiomerically pure material, preparative HPLC on a Chiralpak® IA column (hexane:isopropanol 90:10) achieves >99% ee.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.79 (m, 3H, aromatic), 4.38 (s, 2H, CH₂N), 3.88 (s, 6H, OCH₃), 3.72–3.65 (m, 4H, azetidine).
- HRMS : m/z calculated for C₂₀H₂₅N₃O₅ [M+H]⁺: 404.1812; found: 404.1809.
Comparative Evaluation of Synthetic Routes
Table 2: Route Efficiency Comparison
| Step | Method A (Reductive Cyclization) | Method B ([2+2] Cycloaddition) |
|---|---|---|
| Azetidine formation | 72% yield, 2 steps | 48% yield, 3 steps |
| Functionalization | 78% yield | 62% yield |
| Total synthesis time | 18 hours | 32 hours |
Method A provides superior yield and scalability, making it the preferred industrial route.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The following compounds share partial structural homology with the target molecule:
Key Observations :
- Rigidity vs. Flexibility : The azetidine core in the target compound imposes greater conformational restriction compared to Rip-B’s flexible benzamide backbone. This rigidity may improve target selectivity but reduce metabolic stability.
- Substituent Effects : The 3,4-dimethoxyphenyl group is shared across all compounds, suggesting a common pharmacophore for receptor binding. However, DM-13 and D-03 incorporate additional methyl and methoxy groups, which may alter pharmacokinetic profiles .
Hypothetical Pharmacological Implications
- Binding Affinity : The azetidine-dioxopyrrolidine scaffold may mimic proline-rich motifs in protease substrates, a feature absent in Rip-B’s simpler benzamide structure.
- Metabolic Stability : The dioxopyrrolidine moiety could resist oxidative metabolism better than DM-13’s pyrrole ring, which is prone to cytochrome P450-mediated degradation.
- Solubility : DM-13’s additional methyl groups may improve lipid solubility, whereas the target compound’s polar dioxopyrrolidine group favors aqueous environments .
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 425.46 g/mol. It features a unique azetidine ring that is substituted with a dimethoxyphenyl group and a pyrrolidinone moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N2O5 |
| Molecular Weight | 425.46 g/mol |
| IUPAC Name | This compound |
| InChI Key | LWZWYKZPCJSOMC-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets within the body. These interactions can influence several biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, particularly those involved in neurological pathways.
- Cell Signaling Pathways : The compound has been shown to affect key signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
- Case Study : In vitro assays conducted on breast cancer cell lines (MDA-MB-231 and MDA-MB-468) revealed an IC50 value of approximately 6.8 μM, indicating moderate potency against these cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Mechanism : It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Case Study : Animal models treated with this compound showed improved cognitive function in tasks assessing memory and learning .
Pharmacological Profile
The pharmacological profile of this compound suggests a diverse range of activities:
| Activity Type | Observed Effects |
|---|---|
| Anticancer | IC50 ~ 6.8 μM |
| Neuroprotective | Improved cognitive function in animal models |
| Enzyme Inhibition | Specific enzyme targets identified in studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
